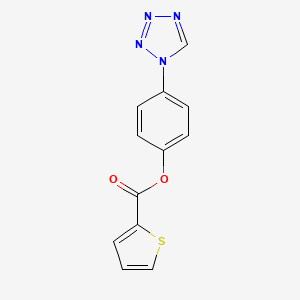
4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate is a compound that combines the structural features of both tetrazole and thiophene rings. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while thiophenes are recognized for their roles in organic semiconductors and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate typically involves the formation of the tetrazole ring followed by its attachment to the thiophene moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of triethyl orthoformate and sodium azide in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . The use of eco-friendly solvents and mild reaction conditions is also emphasized to ensure sustainability and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-phenyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylate: Shares a similar structure but with an ethyl ester group.
5-Substituted 1H-tetrazoles: These compounds also contain the tetrazole ring and exhibit similar biological activities.
Uniqueness: 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate is unique due to the combination of the tetrazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8N4O2S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8N4O2S/c17-12(11-2-1-7-19-11)18-10-5-3-9(4-6-10)16-8-13-14-15-16/h1-8H |
InChI Key |
UBJKRQJPZMMDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















